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Compound of Interest

Compound Name: Denudatin B

Cat. No.: B1195108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodology for the total synthesis

of (±)-Denudatin B, a neolignan with reported anti-inflammatory and antiplatelet aggregation

properties. The protocol is based on a convergent synthetic strategy, offering a practical route

to this biologically active natural product. Detailed experimental procedures for key reactions

are provided, along with a summary of quantitative data for intermediates and the final product.

Synthetic Strategy Overview
The total synthesis of (±)-Denudatin B is achieved through a multi-step sequence starting from

commercially available 3,4-dimethoxycinnamic acid and resorcinol. The overall strategy

involves the preparation of two key fragments that are subsequently coupled and cyclized to

afford the core structure of Denudatin B.
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Caption: Overall synthetic workflow for (±)-Denudatin B.

Quantitative Data Summary
The following table summarizes the yields for each key step in the synthesis of (±)-Denudatin
B and its precursors.
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Step Product
Starting
Material(s)

Reagents and
Conditions

Yield (%)

1

Methyl 3,4-

dimethoxycinna

mate (1)

3,4-

Dimethoxycinna

mic acid

Methanol, Acetyl

chloride
98.4

2

(E)-3-(3,4-

dimethoxyphenyl

)prop-2-en-1-ol

(2)

Compound 1
DIBAL-H,

Dichloromethane
-

3

(E)-3-(3,4-

dimethoxyphenyl

)allyl acetate (4)

Compound 2
Acetyl chloride,

TEA

41.4 (over 2

steps)

4

1-(Allyloxy)-3-

hydroxybenzene

(6)

Resorcinol
Allyl bromide,

K₂CO₃, DMF
60

5

(E)-3-

(Allyloxy)phenyl

3-(3,4-

dimethoxyphenyl

)acrylate

Compound 5,

Compound 6

TBUP, ADDP,

Dichloromethane
-

6

(E)-4-

(Allyloxy)-2-(3-

(3,4-

dimethoxyphenyl

)acryloyloxy)phe

nol (7)

-

N,N-

diethylaniline,

230 °C

-

7
(±)-Denudatin B

(8)
Compound 7

Lead

tetraacetate,

Methanol

15

Note: Yields for some intermediate steps were not explicitly reported in the source literature

and are therefore omitted.
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Experimental Protocols
Synthesis of Methyl 3,4-dimethoxycinnamate (1)
To a solution of 3,4-dimethoxycinnamic acid in methanol, acetyl chloride is added dropwise at 0

°C. The reaction mixture is then allowed to warm to room temperature and stirred until

completion. The solvent is removed under reduced pressure, and the crude product is purified

to afford compound 1 as white crystals.[1]

Synthesis of (E)-3-(3,4-dimethoxyphenyl)allyl acetate (4)
Compound 1 (1 equivalent) is dissolved in anhydrous dichloromethane under an argon

atmosphere and cooled to -70 °C. Diisobutylaluminium hydride (DIBAL-H, 4 equivalents) is

added dropwise. Upon completion of the reduction to the corresponding alcohol (Compound 2),

the reaction is quenched. The crude alcohol is then acetylated using acetyl chloride and

triethylamine (TEA) to yield compound 4 as a white solid after purification.[1]

Synthesis of 1-(Allyloxy)-3-hydroxybenzene (6)
Resorcinol (1 equivalent) is dissolved in N,N-dimethylformamide (DMF), and potassium

carbonate (K₂CO₃) is added. Allyl bromide (1 equivalent) is then added, and the mixture is

stirred at room temperature. After the reaction is complete, the mixture is worked up with an

aqueous solution and extracted with an organic solvent. The organic layer is dried and

concentrated, and the crude product is purified by column chromatography to give compound

6.[1]

Coupling of Fragments and Subsequent Rearrangement
The carboxylic acid precursor (Compound 5, obtained from hydrolysis of Compound 4) and the

allylated phenol (Compound 6) are coupled using a suitable coupling agent. The resulting ester

undergoes a Claisen rearrangement by heating in N,N-diethylaniline at 230 °C in a sealed tube

to yield the rearranged intermediate, Compound 7.[1]
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Caption: Key fragment coupling and Claisen rearrangement steps.

Oxidative Cyclization to (±)-Denudatin B (8)
The rearranged intermediate, Compound 7 (1 equivalent), is dissolved in dry methanol. Lead

tetraacetate (2 equivalents) is added, and the mixture is stirred at room temperature for 2

hours. After completion, the solvent is evaporated, and the residue is extracted with

dichloromethane. The crude product is purified by flash column chromatography on silica gel to

afford (±)-Denudatin B.[1]
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Caption: Final oxidative cyclization to yield (±)-Denudatin B.

Characterization Data for (±)-Denudatin B (8)
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¹H NMR (600 MHz, CDCl₃) δ: 6.88–6.85 (m, 2H), 6.78 (d, J = 1.3 Hz, 1H), 6.26 (s, 1H), 5.88

(dd, J = 17.0, 10.1 Hz, 1H), 5.82 (s, 1H), 5.35 (d, J = 9.5 Hz, 1H), 5.29 (s, 1H), 5.17–5.09 (m,

2H), 3.89 (s, 3H), 3.88 (s, 3H), 3.13 (s, 3H), 1.13 (d, J = 6.8 Hz, 3H).

¹³C NMR (151 MHz, CDCl₃) δ: 187.21, 174.73, 149.78, 149.34, 142.98, 135.14, 131.23,

129.69, 119.76, 117.36, 111.06, 109.50, 102.80, 91.45, 77.78, 56.01, 55.99, 51.20, 49.78,

40.98, 33.59.

This detailed protocol provides a reproducible method for the total synthesis of (±)-Denudatin
B, enabling further investigation of its biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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